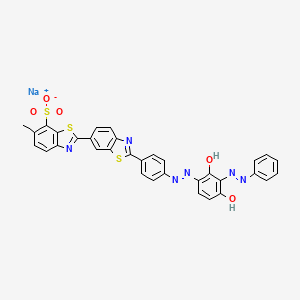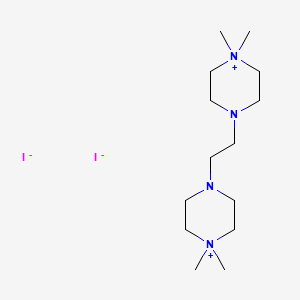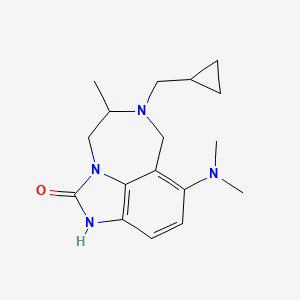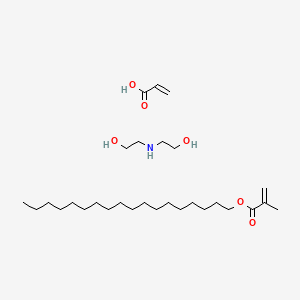
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt typically involves esterification and subsequent neutralization reactions. The esterification process can be carried out by reacting succinic acid with 1-ethyl-1-methyl-2-propynol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the ester. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the electrophile used.
Applications De Recherche Scientifique
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial products.
Mécanisme D'action
The mechanism by which succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may influence cellular metabolism by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle. It can also act as a signaling molecule, affecting gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: A dicarboxylic acid with similar metabolic roles.
Sodium succinate: The sodium salt of succinic acid, used in similar applications.
Other esters of succinic acid: Various esters with different alkyl groups, each with unique properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
102367-21-5 |
|---|---|
Formule moléculaire |
C10H13NaO4 |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
sodium;4-(3-methylpent-1-yn-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O4.Na/c1-4-10(3,5-2)14-9(13)7-6-8(11)12;/h1H,5-7H2,2-3H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
GLJFUNYJCWRPIQ-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)(C#C)OC(=O)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
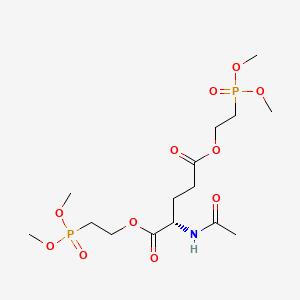
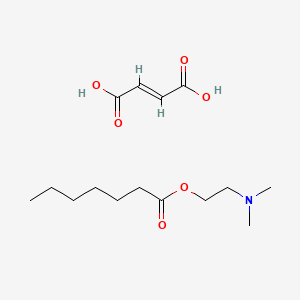


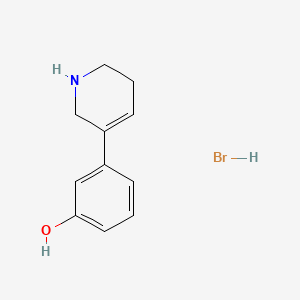

![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

